3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-9(10(2)21)20-11(8-19-4-6-24-7-5-19)16-13-12(20)14(22)17-15(23)18(13)3/h9H,4-8H2,1-3H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKBLEADRNDDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione is a purine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound's structural features suggest possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Purine Base: The core structure is based on a purine ring, which is known for its role in nucleic acids and various metabolic processes.
- Morpholine Group: The presence of a morpholine moiety suggests potential for interactions with biological receptors or enzymes.
- Ketone Functionality: The 3-oxobutan-2-yl group may enhance the compound's reactivity and binding affinity to target sites.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that purine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: A study on related purine derivatives demonstrated that they effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Compounds with similar configurations have been reported to exhibit activity against Gram-positive and Gram-negative bacteria.
Research Findings:
- Inhibition of Bacterial Growth: Preliminary assays indicated that derivatives of this compound could inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections .
- Mechanism of Action: The proposed mechanism involves the inhibition of key bacterial enzymes, disrupting cell wall synthesis and leading to bacterial cell death.
Data Tables
| Activity | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.0 | |
| Antimicrobial | Pseudomonas aeruginosa | 10.0 |
Structure-Kinetic Relationship
The biological activity of this compound can be influenced by its structural modifications. Studies focusing on structure-activity relationships (SAR) have shown that variations in substituents can significantly alter potency and selectivity against biological targets.
Key Findings:
- Substituent Effects: Modifications at the 7-position of the purine ring have been shown to enhance binding affinity to target proteins.
- Kinetic Studies: Investigations into the residence time of inhibitors on their targets revealed a correlation between structural features and prolonged biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Comparative Insights:
Substitution Patterns and Activity :
- The 8-morpholinylmethyl group in the target compound is associated with improved solubility and target engagement compared to 8-methoxy derivatives (e.g., compounds 2 and 4 in ) .
- 7-position substituents significantly modulate metabolic stability. For instance, the 3-oxobutan-2-yl group in the target compound may confer greater stability than the phenylpiperazine-oxobutyl chain in compound 4, which undergoes biotransformation .
Biological Targets: The target compound shares structural homology with 7,8-disubstituted purine-2,6-diones (), which are pan-PDE inhibitors. In contrast, 8-thioxo derivatives () are primarily synthetic intermediates, lacking direct biological activity .
Mechanistic Diversity :
- Compounds with 8-hydrazine-yl substituents () inhibit CK2 via cation–π interactions, whereas morpholinylmethyl derivatives may exploit hydrogen bonding with PDE active sites .
- The 3-methyl group is conserved across multiple analogs, suggesting its role in maintaining purine core rigidity and binding affinity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a purine-2,6-dione core with three critical substituents:
- A 3-oxobutan-2-yl group at position 7, which introduces keto-enol tautomerism potential and reactive α,β-unsaturated carbonyl motifs.
- A morpholin-4-ylmethyl group at position 8, enhancing solubility via the morpholine ring’s hydrogen-bonding capacity and influencing pharmacokinetic properties.
- A 3-methyl group at position 3, sterically modulating interactions with enzymatic targets. These groups collectively affect nucleophilic substitution, oxidation/reduction reactions, and binding to biological targets like kinases or G-protein-coupled receptors .
Q. What synthetic methodologies are recommended for purine-2,6-dione derivatives with morpholine substituents?
Synthesis typically involves:
- Stepwise alkylation : Starting with a xanthine derivative, sequential alkylation at positions 7 and 8 using reagents like 3-oxobutyl bromide and morpholin-4-ylmethyl chloride under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C).
- Purity optimization : Chromatographic techniques (e.g., reverse-phase HPLC) to isolate intermediates, with yields improved by controlling reaction time and temperature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different assays?
Contradictions may arise from variations in:
- Assay conditions (e.g., pH, co-solvents affecting compound stability).
- Target specificity : Use orthogonal assays (e.g., SPR binding, enzymatic inhibition) to confirm target engagement.
- Metabolic interference : Perform metabolite profiling (e.g., LC-MS) to rule out biotransformation artifacts. For example, morpholine-containing analogs show metabolic instability in Cunninghamella models, necessitating stability assessments .
Q. What experimental strategies elucidate interactions between this compound and its molecular targets?
- Molecular docking : Prioritize targets like kinases (e.g., CK2) or TRP channels based on structural analogs (e.g., morpholine-substituted purine-diones inhibit TRPC4/5 with IC₅₀ < 10 µM). Use software like AutoDock Vina to predict binding modes .
- Biophysical validation : Surface plasmon resonance (SPR) or ITC to quantify binding affinities. For example, similar compounds exhibit KD values in the nanomolar range for kinase targets .
- Functional assays : Measure downstream signaling effects (e.g., Wnt/β-catenin modulation for morpholine derivatives) using luciferase reporters or phospho-specific antibodies .
Q. How can metabolic stability be improved for in vivo studies?
- Structural modifications : Replace the 3-oxobutyl group with a bioisostere (e.g., cyclopropyl ketone) to reduce oxidative metabolism.
- Prodrug strategies : Mask the morpholine nitrogen with acetyl or PEG groups to enhance plasma stability.
- In vitro models : Use hepatocyte or microsomal assays to identify metabolic hotspots, guided by studies on 8-methoxy-purine-2,6-dione derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
